5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

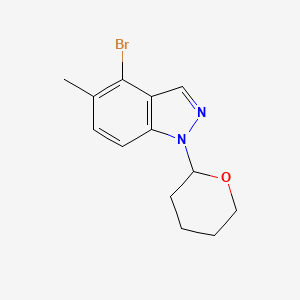

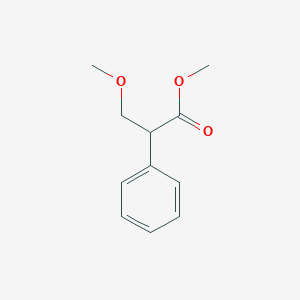

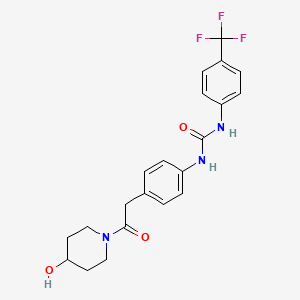

The compound “5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The “3-methoxybenzoyl” part suggests the presence of a methoxy group (-OCH3) and a benzoyl group (C6H5CO-), which are common in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzodiazepine ring. The “3-methoxybenzoyl” part suggests that the benzene ring is substituted with a methoxy group at the 3rd position .Chemical Reactions Analysis

Benzodiazepines, including this compound, may undergo various chemical reactions, including hydrolysis and oxidation .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis and Molecular Structure : Benzodiazepines derivatives, including 5-(3-Methoxybenzoyl)-4-Methyl-1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-One, have been synthesized and characterized using various techniques like NMR and IR spectroscopy, as well as X-ray diffraction studies. These compounds are being investigated for their activity against human cancers (Naveen et al., 2019).

Chemical Properties and Reactivity

- Inhibitive Properties in Corrosion : Derivatives of 1,5-benzodiazepine, including those with methoxybenzoyl groups, have been studied for their corrosion inhibitive properties on mild steel in acidic media. These compounds act as mixed-type inhibitors and their efficiency increases with concentration (Al-Fakih et al., 2020).

Biological Applications

- Effect on Plant Growth : Certain 1,5-benzodiazepine derivatives have been investigated for their influence on the growth and productivity of narrow-leafed lupin. These compounds have shown potential in stimulating growth and reducing fungal infestation in plants (Asakavičiūtė et al., 2013).

Photophysical and Photochemical Properties

- Photodynamic Therapy Application : New derivatives of 1,5-benzodiazepine, such as zinc phthalocyanine substituted with benzodiazepine groups, have been developed. These compounds show promising photophysical and photochemical properties, suggesting their potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticonvulsant Activity

- Potential as Anticonvulsant Agents : Some benzodiazepine derivatives have been designed and synthesized with the aim of exploring their anticonvulsant properties. These compounds have shown considerable activity in this field, indicating their potential therapeutic use (Faizi et al., 2017).

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, MMDA, a compound with similar properties, is thought to act both as a 5HT2A agonist and as a serotonin releaser by reversing the direction of the serotonin reuptake transporter .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities .

Safety and Hazards

Propiedades

IUPAC Name |

5-(3-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-10-17(21)19-15-8-3-4-9-16(15)20(12)18(22)13-6-5-7-14(11-13)23-2/h3-9,11-12H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDSULVMDRLQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2421471.png)

![1-[2-Chloro-4-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2421485.png)

![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)

![1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2421490.png)

![4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)